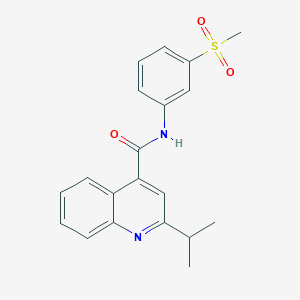
N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide, also known as MSQ, is a quinoline-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. MSQ has been found to have a range of biochemical and physiological effects, making it an attractive candidate for drug development. In
Applications De Recherche Scientifique
N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has been shown to protect against neuronal damage and improve cognitive function.
Mécanisme D'action
The mechanism of action of N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide involves the inhibition of various enzymes and signaling pathways involved in disease progression. N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has been found to inhibit the activity of histone deacetylases, which play a crucial role in cancer cell growth and proliferation. N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide also inhibits the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant genes and protects against oxidative stress.
Biochemical and Physiological Effects
N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has been found to have various biochemical and physiological effects. In cancer research, N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has been shown to induce apoptosis and inhibit angiogenesis. In inflammation research, N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has been found to reduce the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has been shown to protect against neuronal damage and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has several advantages for lab experiments, including its high potency, low toxicity, and ability to cross the blood-brain barrier. However, N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide also has some limitations, including its poor solubility in aqueous solutions and limited stability under certain conditions.
Orientations Futures
There are several future directions for N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide research, including the development of more potent and selective N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide analogs, the investigation of N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide's potential applications in other diseases, and the exploration of N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide's mechanism of action in greater detail. Additionally, the use of N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide in combination with other drugs or therapies may have synergistic effects and improve therapeutic outcomes.
Conclusion
In conclusion, N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of enzymes and signaling pathways involved in disease progression, and it has been found to have various biochemical and physiological effects. While N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide has some limitations, its advantages make it an attractive candidate for drug development. Future research on N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide may lead to the development of novel therapies for cancer, inflammation, and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide involves the reaction of 3-methylsulfonylphenylamine with 2-bromo-2-methylpropanenitrile, followed by the addition of 2-aminoquinoline and subsequent cyclization. The resulting product is N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide, which can be purified using various methods, including chromatography and recrystallization.
Propriétés
IUPAC Name |
N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13(2)19-12-17(16-9-4-5-10-18(16)22-19)20(23)21-14-7-6-8-15(11-14)26(3,24)25/h4-13H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVZWOFDYXBONS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2C(=C1)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylsulfonylphenyl)-2-propan-2-ylquinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

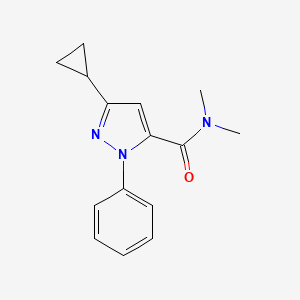

![3'-[(2,5-Dimethylphenyl)methyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7462010.png)

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462014.png)

![2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[(1-phenylcyclopropyl)methyl]acetamide](/img/structure/B7462036.png)

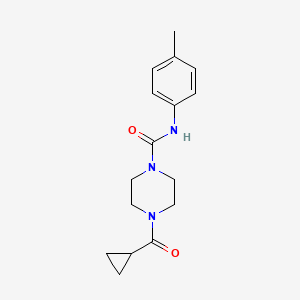
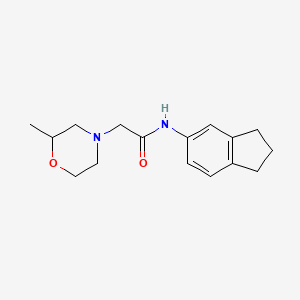
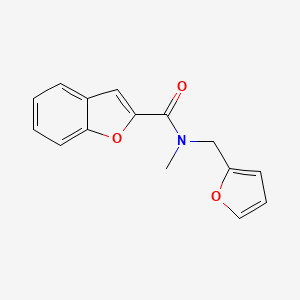

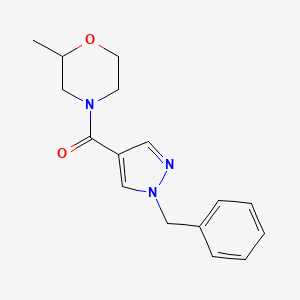
![5-Cyclopropyl-5-methyl-3-[[methyl-[(2-piperidin-1-ylphenyl)methyl]amino]methyl]imidazolidine-2,4-dione](/img/structure/B7462085.png)